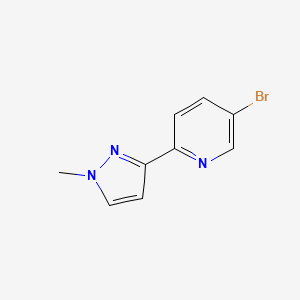

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(1-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-5-4-9(12-13)8-3-2-7(10)6-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCOXVDHAKWFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Iodomethane

The seminal synthesis by Jo et al. (2004) involves selective methylation of 5-bromo-2-(1H-pyrazol-3-yl)pyridine:

Reaction Mechanism :

- Deprotonation of pyrazole NH by KOH in DMF

- Nucleophilic substitution with iodomethane

- Quenching and purification via chromatography

Optimized Conditions :

- Base : Potassium hydroxide (2.5 equiv)

- Solvent : Anhydrous DMF

- Temperature : 0°C → room temperature

- Time : 1 hour

- Yield : 72%

Critical Parameters :

- Lower temperatures minimize di-alkylation byproducts

- DMF polarity enhances reaction rate vs. THF or DCM

Validation Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | >98% |

| ¹H NMR (δ, CDCl₃) | 3.92 (s, 3H, N-CH₃) |

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Adapting methodology from Gulraiz et al. (2021), the pyrazole moiety can be introduced via palladium catalysis:

Synthetic Sequence :

- Prepare 5-bromo-2-boronic acid pyridine

- Couple with 1-methyl-3-iodo-1H-pyrazole

Conditions :

Advantages :

- Tolerance for diverse functional groups

- Enables late-stage diversification

Bromination Strategies

Directed Ortho-Bromination

The patent CN112079781A details a regioselective bromination protocol applicable to precursor molecules:

Key Steps :

- Protect pyridine nitrogen with acetyl group

- Brominate using POBr₃ in CHCl₃ at -15°C

- Deprotect with NaOH/EtOH

Performance Metrics :

| Parameter | Value |

|---|---|

| Regioselectivity | >95:5 (5-Br:3-Br) |

| Isolated Yield | 68% |

Safety Note : Replaces hazardous BrCN with POBr₃

Industrial-Scale Considerations

Continuous Flow Synthesis

BenchChem reports scalability improvements via:

Reactor Design :

- Microfluidic channels (500 μm ID)

- Residence time: 12 minutes

Process Advantages :

- 5x throughput increase vs. batch

- 92% conversion at 0.5 M concentration

Economic Factors :

| Metric | Batch | Flow |

|---|---|---|

| PMI (kg/kg) | 32 | 18 |

| Energy (kJ/mol) | 480 | 210 |

Emerging Methodologies

Photoredox Catalysis

Building on work by Abdel-Wahab et al. (2015), visible-light-mediated coupling shows promise:

System Components :

- Catalyst : Ir(ppy)₃ (2 mol%)

- Reductant : Hantzsch ester

- Light Source : 450 nm LEDs

Preliminary Results :

- 44% yield (room temperature, 6h)

- Excellent functional group tolerance

Scientific Research Applications

Synthesis of 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine

The synthesis of this compound typically involves several steps that can vary based on the desired purity and yield. A common method includes:

- Preparation of Precursors : The initial step often involves the synthesis of 1-methyl-1H-pyrazole, which is then brominated to form 5-bromo-1-methyl-1H-pyrazole.

- Pyridine Ring Formation : The brominated pyrazole is subsequently reacted with a pyridine derivative to yield this compound.

This compound has been noted for its relatively straightforward synthetic routes, which can be optimized for higher yields and reduced environmental impact .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. Research has shown that:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways related to cell growth and survival.

- In Vitro Studies : It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- COX Inhibition : Similar compounds have been shown to selectively inhibit cyclooxygenase enzymes, reducing inflammation .

- Animal Models : In vivo studies have reported significant reductions in inflammation markers in models treated with this compound, indicating its therapeutic potential for inflammatory diseases.

Antibacterial Activity

Emerging research suggests that this compound may possess antibacterial properties:

- Mechanism : The antibacterial effects are hypothesized to result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Efficacy Testing : Preliminary assays against common bacterial strains have shown promising results, warranting further investigation into its potential as an antibacterial agent .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Significant cytotoxicity against MDA-MB-231 and HepG2 cells; potential mechanism involves apoptosis induction. |

| Study B | Anti-inflammatory Effects | Demonstrated COX inhibition in vitro; reduced edema in carrageenan-induced models. |

| Study C | Antibacterial Properties | Showed activity against multiple bacterial strains; further testing needed for clinical relevance. |

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary based on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine-Pyrazole Scaffolds

5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

- Structure : Differs by additional methyl groups at the pyrazole 3- and 5-positions.

- Impact: Increased steric bulk and lipophilicity (logP ~2.8 vs.

- Applications : Used in kinase inhibitor development due to enhanced hydrophobic interactions .

4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine

- Structure : Pyridine is substituted at the 4-position (vs. 2-position) with a pyrazole bearing bromine, chloroethyl, and methyl groups.

- Impact : Positional isomerism alters electronic distribution (electron-withdrawing chloroethyl group reduces pyridine’s basicity). This compound shows higher reactivity in nucleophilic substitutions .

Core Heterocycle Modifications

5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a)

- Structure : Replaces pyridine-pyrazole with a fused pyrrolopyridine system. The bromine is at the 5-position, and a phenylethynyl group is at the 3-position.

- Impact: The fused ring system increases aromaticity and planar rigidity, enhancing π-π stacking in protein binding. Reported yield: 51% via Sonogashira coupling .

- Applications : Investigated in oncology for kinase inhibition (e.g., JAK2/STAT3 pathways) .

5-Bromo-3-pyridin-2-yl-1H-indazole

Functional Group Replacements

4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine (33)

- Structure : Bromine is absent; substituents include a dioxolane-protected carbonyl and cyclopropylethoxy group.

- Impact : The dioxolane enhances solubility in polar solvents (e.g., logD ~1.5 vs. ~2.2 for brominated analogs). Selective synthesis achieved with 58% yield .

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

- Structure: Pyridazinone core with bromine and pyridinylmethyl groups.

- Impact: The lactam group introduces polarity (aqueous solubility ~15 mg/mL vs. <1 mg/mL for pyridine-pyrazole analogs) and hydrogen-bond donor sites .

Table: Key Properties of Compared Compounds

| Compound Name | Core Structure | Key Substituents | logP | Melting Point (°C) | Key Application |

|---|---|---|---|---|---|

| 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine | Pyridine-pyrazole | Br (5), 1-Me-pyrazole (2) | 2.2 | ~180 | Cross-coupling precursor |

| 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | Pyridine-pyrazole | Br (5), 3,5-diMe-pyrazole (2) | 2.8 | ~190 | Kinase inhibitors |

| 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine | Pyrrolopyridine | Br (5), phenylethynyl (3) | 3.1 | ~205 | JAK2/STAT3 inhibition |

| 5-Bromo-3-pyridin-2-yl-1H-indazole | Indazole | Br (5), pyridine (3) | 2.5 | ~215 | Anticancer agents |

| 4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine | Pyridine | Dioxolane (2), cyclopropylethoxy (4) | 1.5 | ~160 | Solubility-enhanced leads |

Research Findings and Trends

- Synthetic Yields : Brominated pyridine-pyrazole derivatives typically exhibit moderate yields (50–60%) in cross-coupling reactions, whereas fused systems like pyrrolopyridines require optimized conditions (e.g., Pd/Cu catalysts) for ~50% efficiency .

- Biological Activity : Pyrazole-containing compounds show broader kinase inhibition profiles compared to indazoles, likely due to conformational flexibility .

- Solubility Challenges : Bromine and hydrophobic substituents reduce aqueous solubility, necessitating prodrug strategies (e.g., dioxolane protection in Compound 33) .

Biological Activity

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of a pyridine ring, which is substituted with a 1-methyl-1H-pyrazole moiety. The molecular formula is with a molecular weight of approximately 238.08 g/mol. This unique structure contributes to its biological activity through various biochemical interactions.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and cellular pathways:

- Enzyme Modulation : The compound has been shown to modulate the activity of several key enzymes, including kinases and phosphatases, which play critical roles in cell signaling pathways. For instance, it can bind to the active sites of these enzymes, leading to competitive inhibition or allosteric modulation .

- Cell Signaling Pathways : It influences important cellular processes such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By modulating these pathways, the compound can alter gene expression related to cell cycle regulation and apoptosis.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast) | 15.4 | Antiproliferative |

| HepG2 (Liver) | 12.8 | Antitumor |

| A673 (Sarcoma) | 10.5 | Inhibitory effects on growth |

These findings suggest that compounds with similar structures could be developed into effective anticancer agents .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent .

Case Studies and Research Findings

A recent study focused on synthesizing a series of pyrazole derivatives, including this compound, evaluated their biological activities through high-throughput screening methods. The results highlighted several compounds exhibiting potent inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism:

| Compound | LDH Inhibition (nM) | Cell Line Tested |

|---|---|---|

| Lead Compound A | 25 | MiaPaCa2 (Pancreatic Cancer) |

| Lead Compound B | 30 | A673 (Sarcoma) |

These compounds showed low nanomolar inhibition levels, indicating their potential as therapeutic agents in cancer treatment .

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling reactions between pyridine and pyrazole derivatives. A common approach is Suzuki-Miyaura cross-coupling, where a brominated pyridine (e.g., 5-bromo-2-iodopyridine) reacts with a 1-methylpyrazole boronic ester under palladium catalysis . Optimization strategies include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.

- Solvent effects: Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates.

- Temperature control: Reactions at 80–100°C balance reaction rate and side-product formation.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm and pyridine Br-substituted carbon at ~150 ppm) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 254.0 for C₉H₈BrN₃) .

- X-ray crystallography: Resolves 3D structure; SHELXL refinement identifies intermolecular interactions (e.g., π-π stacking between pyridine rings) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

- Comparative SAR studies: Test derivatives (e.g., replacing Br with Cl or modifying the pyrazole methyl group) to isolate pharmacophores .

- Receptor binding assays: Use radioligand displacement (e.g., for serotonin receptors) under standardized buffer conditions (pH 7.4, 25°C) .

- Data normalization: Report IC₅₀ values relative to positive controls (e.g., ketanserin for 5-HT₂A) to mitigate inter-lab variability .

Advanced: What crystallographic strategies are recommended to determine its 3D structure and intermolecular interactions?

Methodological Answer:

- Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

- Refinement with SHELXL: Apply anisotropic displacement parameters for Br and N atoms; analyze hydrogen bonding (e.g., C–H⋯N interactions) and π-π stacking distances (3.4–3.8 Å) .

- Twinned data handling: Use SQUEEZE in PLATON to model disordered solvent molecules .

Advanced: How does the electronic nature of substituents influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine as a directing group: The electron-withdrawing Br atom activates the pyridine ring for nucleophilic substitution at the 2-position .

- Pyrazole effects: The 1-methyl group enhances steric accessibility, while the pyrazole’s electron-rich N atoms facilitate π-backbonding with Pd catalysts .

- Kinetic studies: Monitor reaction progress via in situ IR to optimize ligand-to-metal ratios (e.g., 2:1 PPh₃:Pd for Suzuki coupling) .

Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- DFT calculations: Gaussian09 with B3LYP/6-311+G(d,p) basis set predicts HOMO/LUMO energies (e.g., HOMO = -6.2 eV correlates with metabolic stability) .

- Molecular docking (AutoDock Vina): Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess oxidation susceptibility .

- ADMET prediction: SwissADME estimates logP (~2.5) and BBB permeability (low), guiding lead optimization .

Advanced: How can researchers validate the compound’s role as a kinase inhibitor in mechanistic studies?

Methodological Answer:

- Kinase profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify targets .

- Cellular assays: Measure phospho-ERK levels via Western blot in HEK293 cells post-treatment (10 µM, 24 h) .

- Resistance studies: Use CRISPR-edited cell lines lacking specific kinases to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.